5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a bromine atom, a nitrophenoxy group, and an acetylhydrazidyl moiety attached to an oxoindoline core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The acetylhydrazidyl group is introduced by reacting the brominated indoline with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Nitrophenoxy Substitution: The final step involves the substitution of the nitrophenoxy group onto the acetylhydrazidyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, through its interaction with key regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxoindoline: Lacks the acetylhydrazidyl and nitrophenoxy groups, making it less complex and potentially less active in certain applications.
3-(2-(4-Nitrophenoxy)acetylhydrazidyl)-2-oxoindoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)indoline: Lacks the oxo group, which may influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom, nitrophenoxy group, and acetylhydrazidyl moiety in 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O5/c17-9-1-6-13-12(7-9)15(16(23)18-13)20-19-14(22)8-26-11-4-2-10(3-5-11)21(24)25/h1-7,18,23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOHVZNWCOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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